

Application Notes and Protocols for Cy5.5 Maleimide in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Cy5.5 maleimide*

Cat. No.: *B6292518*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of **Cy5.5 maleimide**, a thiol-reactive fluorescent dye, in various fluorescence microscopy applications. Cy5.5 is a bright, photostable, near-infrared (NIR) dye, making it an excellent choice for labeling proteins, peptides, and other thiol-containing biomolecules for both *in vitro* and *in vivo* imaging.^{[1][2][3][4]} Its fluorescence is invisible to the human eye but is readily detected by most imaging systems.^[1]

Overview and Photophysical Properties

Cy5.5 maleimide is a mono-reactive dye that selectively labels biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins.^{[5][6]} The maleimide group reacts with thiols via a Michael addition mechanism, forming a stable thioether bond.^{[7][8]} This reaction is highly specific for sulfhydryl groups, especially at a pH range of 6.5-7.5.^{[7][9][10]} Due to its spectral properties in the near-infrared range, Cy5.5 offers advantages for *in vivo* imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.^[4]

Table 1: Photophysical Properties of Cy5.5

Property	Value	Reference
Excitation Maximum (λ_{ex})	~673-678 nm	[6][11]
Emission Maximum (λ_{em})	~694-707 nm	[6][11]
Molar Extinction Coefficient	~209,000 - 250,000 $\text{M}^{-1}\text{cm}^{-1}$	[4][6][7]
Fluorescence Quantum Yield	~0.2 - 0.23	[4][6][7]
Recommended Laser Line	660 nm	[11]
Common Filter	695/40 nm	[11]
pH Sensitivity	pH insensitive from pH 4 to 10	[1]
Solubility	Soluble in organic solvents (DMSO, DMF)	[6][12]

Experimental Protocols

Protein and Antibody Labeling with Cy5.5 Maleimide

This protocol describes the covalent labeling of proteins or antibodies with **Cy5.5 maleimide**. The efficiency of the labeling reaction is dependent on the number of free thiol groups available on the protein. If necessary, disulfide bonds can be reduced to generate free thiols.

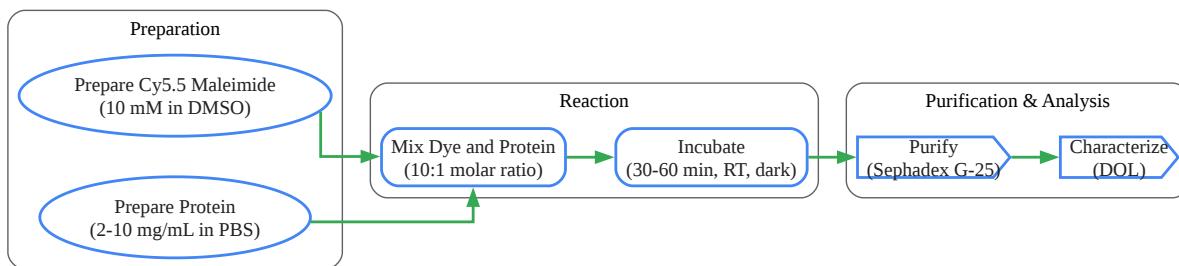
Materials:

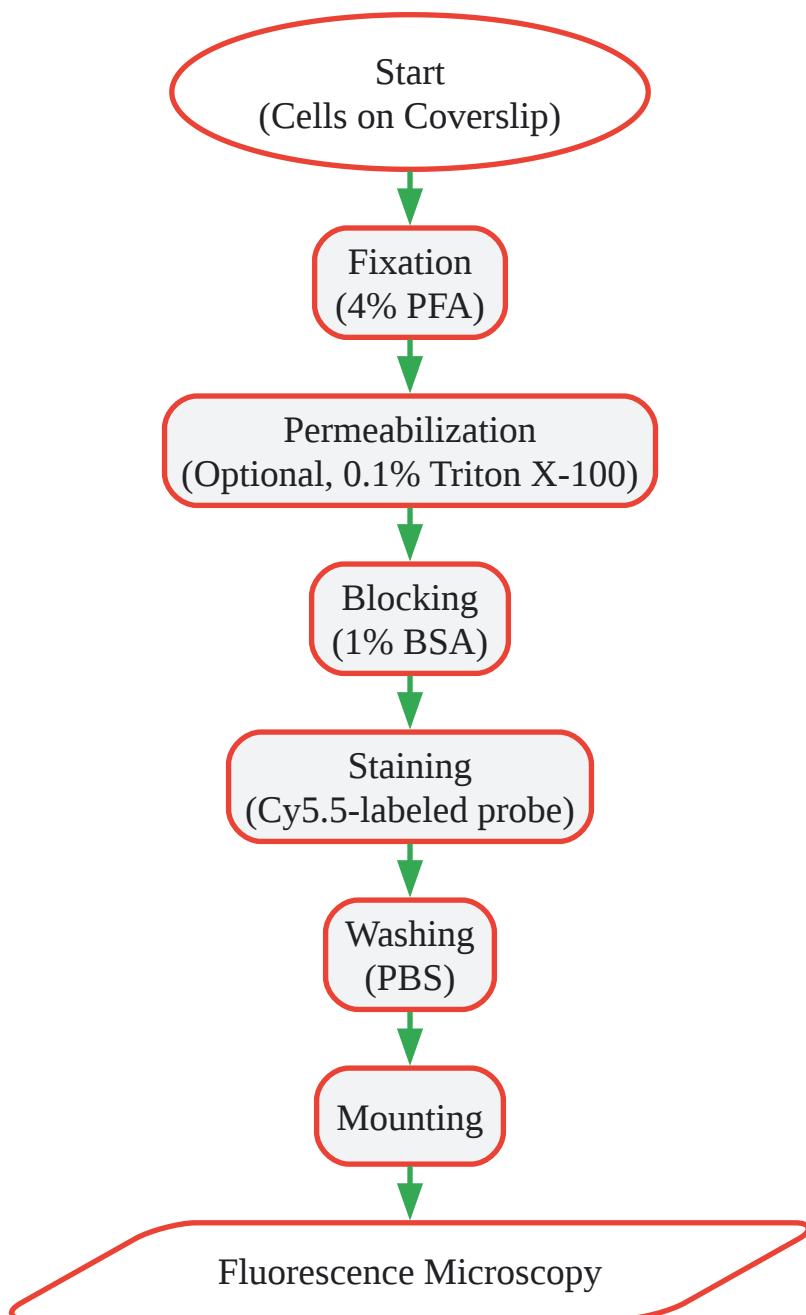
- **Cy5.5 maleimide**
- Protein or antibody solution (2-10 mg/mL)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS) or 100 mM MES buffer, pH 6.5-7.5.[7][13]
- (Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Purification column (e.g., Sephadex G-25)[13][14]

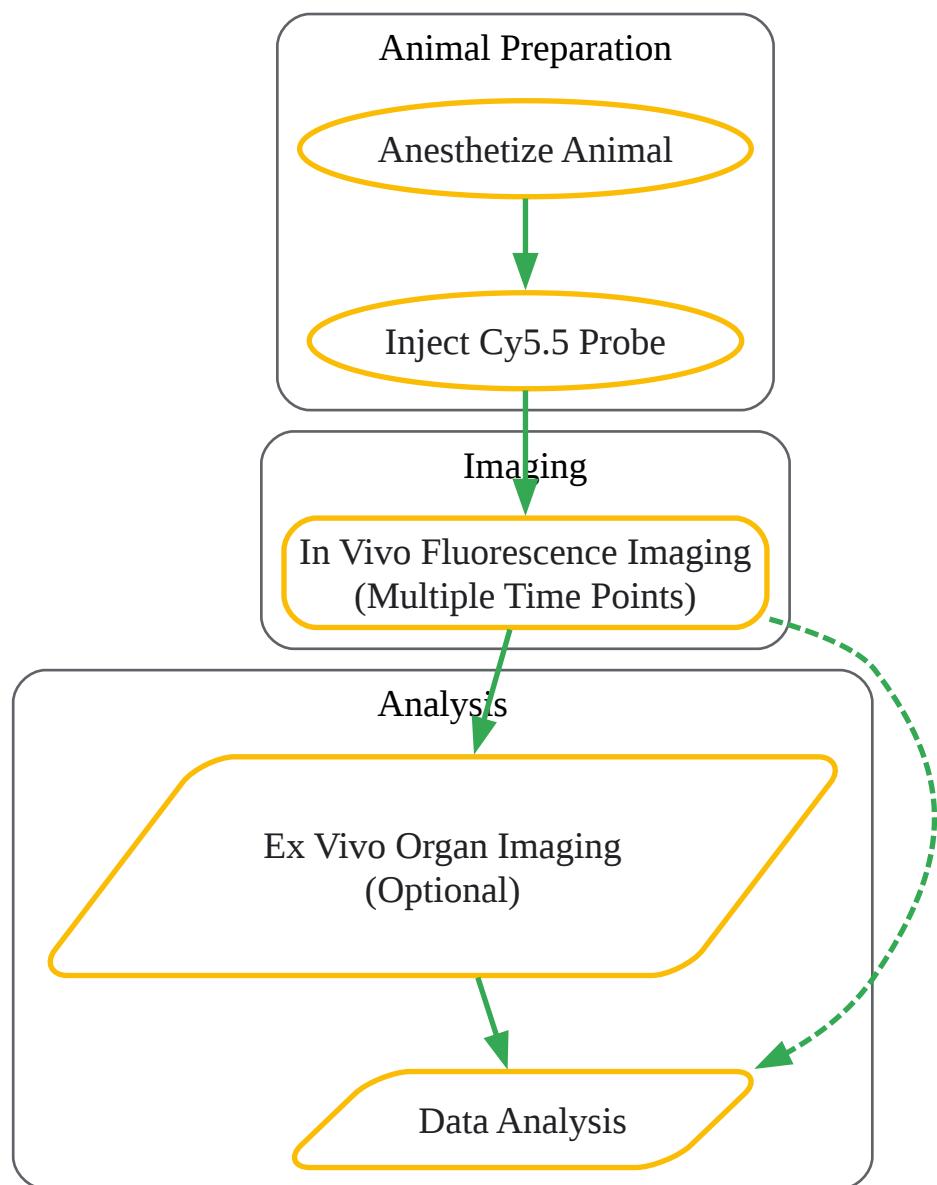
Protocol:

- Preparation of Protein Solution:
 - Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.
[\[13\]](#)[\[14\]](#)
 - If the protein solution contains substances with primary amines (like Tris or glycine) or ammonium ions, they should be removed by dialysis or buffer exchange as they can interfere with the reaction at higher pH.[\[14\]](#)
 - For proteins without free cysteines, disulfide bonds can be reduced by incubating with 1 M DTT (a fresh solution of 15.4 mg/100 µL in distilled water) or TCEP.[\[13\]](#)[\[15\]](#) If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye.[\[13\]](#)[\[15\]](#)
- Preparation of **Cy5.5 Maleimide** Stock Solution:
 - Allow the vial of **Cy5.5 maleimide** to warm to room temperature.
 - Add anhydrous DMSO or DMF to the vial to prepare a 10 mM stock solution.[\[13\]](#)[\[16\]](#) Mix well by vortexing. This solution should be used promptly.[\[13\]](#)
- Conjugation Reaction:
 - A starting molar ratio of 10:1 (dye:protein) is recommended.[\[13\]](#) This ratio may need to be optimized for your specific protein.
 - Add the calculated volume of the **Cy5.5 maleimide** stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
[\[13\]](#)
- Purification of the Conjugate:
 - Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column, such as Sephadex G-25.[\[13\]](#)[\[14\]](#)

- Elute with PBS (pH 7.2-7.4) and collect the fractions containing the labeled protein, which will be visibly colored.[13][14]
- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5). The DOL is a crucial factor, as over-labeling can affect the protein's function.







Protein-SH



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